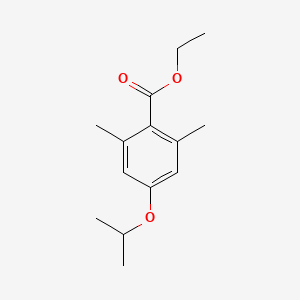

Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate is an organic compound with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol . It is also known by its IUPAC name, ethyl 4-isopropoxy-2,6-dimethylbenzoate . This compound is typically used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate involves the esterification of 2,6-dimethyl-4-(propan-2-yloxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

化学反応の分析

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. Enzymatic hydrolysis pathways are also relevant in biological systems.

-

Key Insight : Base-catalyzed hydrolysis (saponification) is well-documented for structurally similar esters in drug metabolism studies . Enzymatic cleavage by lysosomal phospholipases may contribute to pharmacological activity or toxicity.

Transesterification

The ethyl ester can undergo transesterification with other alcohols in the presence of catalysts, enabling functional group interconversion.

-

Mechanistic Notes : Lipase-catalyzed transesterification (e.g., Candida antarctica lipase B) is selective and avoids side reactions . Microwave-assisted methods may enhance efficiency.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s reactivity is influenced by electron-donating substituents (isopropyloxy group) and steric hindrance (methyl groups).

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to O-iPr (steric hindrance limits) | Nitro-substituted derivative |

| Sulfonation | H₂SO₄, SO₃ | Same as above | Sulfonic acid derivative |

-

Limitations : Methyl groups at 2- and 6-positions sterically hinder substitution. The isopropyloxy group directs electrophiles to the para position, but yields may be low due to crowding .

Oxidation Reactions

The isopropyl ether group and methyl substituents may undergo oxidation under aggressive conditions.

-

Challenges : Ethers like isopropyloxy are typically oxidation-resistant unless harsh conditions destabilize the C–O bond. Methyl group oxidation to carboxylic acids would require multiple steps .

Radical Reactions

The compound may participate in radical-mediated processes, particularly in polymer or agrochemical synthesis.

-

Note : Radical reactions are less likely due to the absence of labile C–Halogen bonds but could be feasible in tailored systems .

Functionalization via Enolate Chemistry

Deprotonation of the ester’s α-hydrogens (if accessible) could enable alkylation or acylation.

| Reaction | Base | Electrophile | Product |

|---|---|---|---|

| Alkylation | LDA/NaH | Alkyl halide | α-Alkylated ester |

| Acylation | Enolate + acyl chloride | Ketone-functionalized ester | General enolate chemistry |

-

Steric Considerations : Methyl and isopropyloxy groups may hinder enolate formation, necessitating strong bases like LDA.

科学的研究の応用

Organic Synthesis

Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions. For example, it can be oxidized to form corresponding carboxylic acids or ketones, making it a versatile building block in organic chemistry .

Research has indicated potential biological activities associated with this compound. It has been studied for its interactions with enzymes and possible therapeutic properties. For instance, its derivatives have shown promise as inhibitors in biochemical pathways related to diseases such as tuberculosis .

Case Study: A study explored the use of this compound derivatives as potential anti-tuberculosis agents. The results indicated that certain modifications to the compound enhanced its efficacy against Mycobacterium tuberculosis .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a precursor in drug synthesis. Its ability to undergo various chemical reactions makes it suitable for developing new pharmaceuticals.

Case Study: Researchers synthesized novel compounds using this compound as a starting material, leading to the discovery of new drug candidates with improved therapeutic profiles .

Industrial Applications

This compound is utilized in the production of polymers and coatings due to its favorable chemical properties. Its incorporation into formulations enhances the performance characteristics of the final products.

Table 2: Industrial Uses

| Application | Description |

|---|---|

| Polymer Production | Used as a monomer or additive in polymer formulations |

| Coatings | Enhances durability and chemical resistance |

| Fragrance Industry | Employed in fragrance formulations due to its pleasant aroma |

作用機序

The mechanism of action of Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems .

類似化合物との比較

Similar Compounds

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2,6-dimethylbenzoate: Lacks the propan-2-yloxy group, making it less sterically hindered.

Uniqueness

This compound is unique due to the presence of both the ethyl ester and propan-2-yloxy groups, which confer distinct chemical and physical properties.

生物活性

Ethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethyl ester group attached to a substituted benzoate structure. The compound can be synthesized through various organic reactions, including esterification and substitution reactions involving 2,6-dimethyl-4-hydroxybenzoate derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may influence various biochemical pathways. The unique combination of methyl and isopropoxy groups on the benzene ring enhances its reactivity and potential interactions with enzymes and receptors in biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating various substituted benzoates found that certain derivatives displayed potent antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. This suggests that this compound may also possess similar properties .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Research indicates that related compounds can inhibit pro-inflammatory mediators in vitro, suggesting that this compound may modulate inflammatory responses through similar mechanisms. Such activity is critical for developing treatments for inflammatory diseases .

Case Studies and Research Findings

- Antibacterial Activity : A comparative study on various benzoate derivatives highlighted that compounds with similar structural features to this compound showed significant antibacterial activity against a range of microorganisms. The results indicated a dose-dependent response where higher concentrations resulted in greater inhibition of bacterial growth .

- Inhibition of Enzymatic Activity : Another study focused on the inhibitory effects of related compounds on specific enzymes involved in metabolic pathways. The findings suggested that these compounds could serve as potential leads for drug development aimed at targeting metabolic disorders .

- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of structurally related compounds revealed selective toxicity towards cancer cell lines while sparing normal cells. This characteristic is essential for developing anticancer therapies with fewer side effects .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Organisms/Cells | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | TBD |

| Related Compound A | Anti-inflammatory | Human lung fibroblasts | TBD |

| Related Compound B | Cytotoxicity | MDA-MB-231 cancer cells | TBD |

特性

IUPAC Name |

ethyl 2,6-dimethyl-4-propan-2-yloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-6-16-14(15)13-10(4)7-12(8-11(13)5)17-9(2)3/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLZKWJGLMSLRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)OC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。